
s-Triazine, 2-amino-4-butyl-6-(phenethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
s-Triazine, 2-amino-4-butyl-6-(phenethylamino)- is a derivative of s-triazine, a heterocyclic compound with a six-membered ring containing three nitrogen atoms.
Métodos De Preparación
The synthesis of s-Triazine, 2-amino-4-butyl-6-(phenethylamino)- typically involves the nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with appropriate amines. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and bases such as triethylamine to facilitate the substitution reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
s-Triazine, 2-amino-4-butyl-6-(phenethylamino)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo further substitution reactions at the remaining positions on the triazine ring.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the substituents attached to the triazine ring.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
s-Triazine, 2-amino-4-butyl-6-(phenethylamino)- has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antibacterial, and antifungal activities.
Material Science: It is used in the synthesis of polymers and other materials with specific properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of s-Triazine, 2-amino-4-butyl-6-(phenethylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division in cancer cells . Additionally, it can interfere with signaling pathways involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
s-Triazine, 2-amino-4-butyl-6-(phenethylamino)- can be compared with other s-triazine derivatives, such as:
Altretamine: Used in the treatment of ovarian cancer.
Gedatolisib: A dual inhibitor of PI3K/mTOR pathways, used in cancer therapy.
Enasidenib: Used in the treatment of acute myeloid leukemia.
What sets s-Triazine, 2-amino-4-butyl-6-(phenethylamino)- apart is its unique combination of substituents, which confer specific biological activities and potential therapeutic applications.
Propiedades
Número CAS |
26741-11-7 |
|---|---|
Fórmula molecular |
C15H21N5 |
Peso molecular |
271.36 g/mol |
Nombre IUPAC |
6-butyl-2-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H21N5/c1-2-3-9-13-18-14(16)20-15(19-13)17-11-10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H3,16,17,18,19,20) |
Clave InChI |
MKUGDFNXCFUTKW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC(=NC(=N1)NCCC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,11S,14S,17S)-5-(2-amino-2-oxoethyl)-14-[(1R)-1-hydroxyethyl]-2,11-bis(hydroxymethyl)-8-(2-methylpropyl)-3,6,9,12,15,23-hexaoxo-1,4,7,10,13,16-hexazacyclotricosane-17-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13809590.png)
![2-[(Pentafluoroethyl)sulfanyl]propanoic acid](/img/structure/B13809593.png)
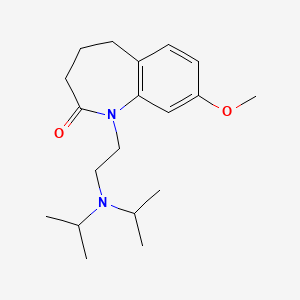
![1-(2-methylpiperidin-1-yl)-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone](/img/structure/B13809603.png)
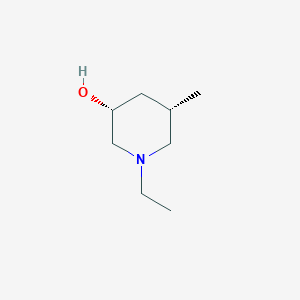
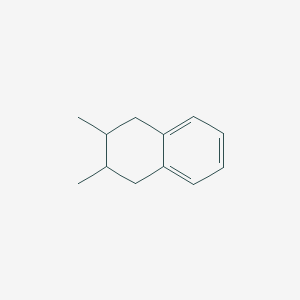
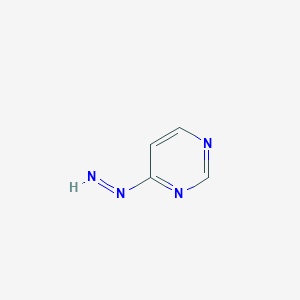
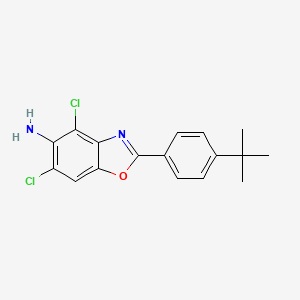
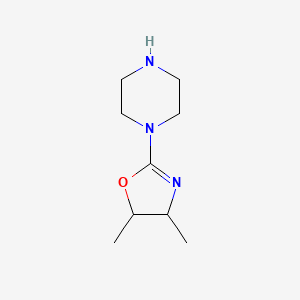
![4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one](/img/structure/B13809664.png)

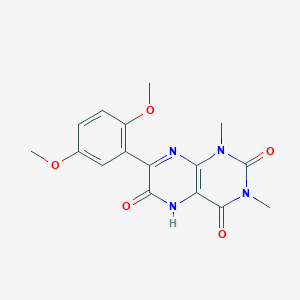
![[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid](/img/structure/B13809681.png)
